3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine
Overview
Description
3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5BrF3NO . It is used for scientific research purposes .
Synthesis Analysis
Trifluoromethylpyridines (TFMPs), such as 3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The molecular weight of 3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine is 256 .Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a chemical intermediate for the synthesis of several crop-protection products, have been reported .Scientific Research Applications
Spectroscopic and Optical Studies
- Spectroscopic Characterization and Non-linear Optical Properties : The compound 5-Bromo-2-(trifluoromethyl)pyridine, similar in structure to 3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine, has been characterized spectroscopically using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) techniques. This study also explored its non-linear optical (NLO) properties, which could imply potential applications in the field of optoelectronics and photonics (Vural & Kara, 2017).
Synthesis of Derivatives and Heterocycles
- Preparation of Trifluoromethyl-substituted Aminopyrroles : Research involving the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates used a trifluoromethyl-containing building block, highlighting the utility of trifluoromethylated pyridine derivatives in synthesizing complex organic compounds (Khlebnikov et al., 2018).
Applications in Medicinal Chemistry
- Antibacterial Activity of Pyridine Derivatives : A study investigating the synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives used 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, showcasing the potential of brominated pyridine compounds in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Corrosion Inhibition
- Corrosion Inhibitor for Steel in Acidic Medium : A study on 6-bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b] pyridine, which shares some structural similarities, demonstrated its efficacy as a corrosion inhibitor for mild steel in a hydrochloric acid medium. This indicates the potential application of similar brominated pyridine derivatives in corrosion protection (Saady et al., 2020).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Currently, the major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
3-bromo-2-methoxy-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-6-4(8)2-3-5(12-6)7(9,10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPUJUBLIZLHQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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